molecular formula C19H15FN2O4 B2492152 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210284-59-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2492152
CAS RN: 1210284-59-5
M. Wt: 354.337
InChI Key: MNFNWQYDOQEDTP-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates promising anti-breast cancer activity. Molecular docking studies reveal that it binds closely to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT. This suggests its potential as a therapeutic agent for breast cancer treatment .

Antimicrobial Properties

Pyrazoles and their derivatives, including this compound, play a crucial role in antimicrobial applications. Researchers have explored their effectiveness against various pathogens, making them valuable candidates for drug development .

Anti-Inflammatory Effects

Pyrazole derivatives have been investigated for their anti-inflammatory properties. While more specific studies are needed, this compound’s structure suggests potential in modulating inflammatory responses .

Antioxidant Activity

The compound’s unique structure may contribute to antioxidant effects. Further research could elucidate its ability to scavenge free radicals and protect cells from oxidative damage .

Cytotoxicity and Anti-Tumor Potential

Pyrazoles have been associated with cytotoxicity and anti-tumor effects. This compound’s fluorinated moiety enhances stability and binding affinity, making it an interesting candidate for further exploration in cancer therapy .

Analgesic Properties

While not extensively studied, pyrazoles have shown potential as analgesics. Investigating this compound’s analgesic activity could provide valuable insights .

Hepatic Cancer Agents

Some pyrazoles have been patented as hepatic cancer (HePG-2) agents. Exploring this compound’s effects on liver cancer cells could yield valuable therapeutic options .

Cyclooxygenase-2 Inhibition

Fluorinated compounds, like this one, are popular in medicinal chemistry due to their stability and increased binding affinity. Investigating its potential as a cyclooxygenase-2 inhibitor could lead to novel anti-inflammatory drugs .

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-13-7-5-12(6-8-13)17-9-14(22-26-17)10-21-19(23)18-11-24-15-3-1-2-4-16(15)25-18/h1-9,18H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFNWQYDOQEDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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